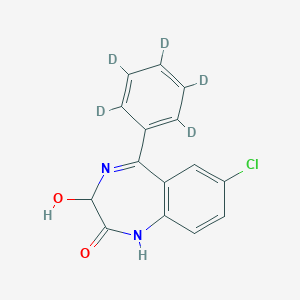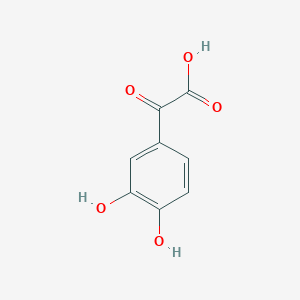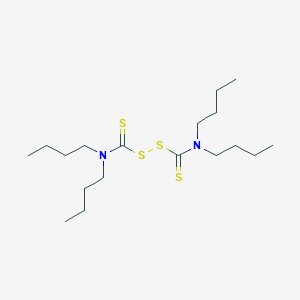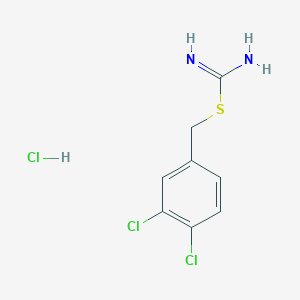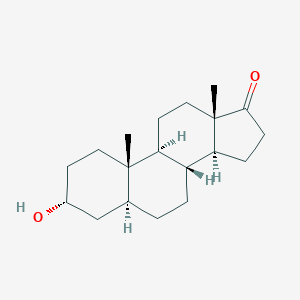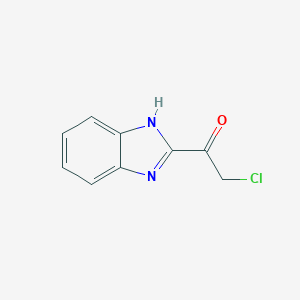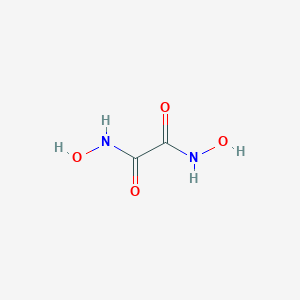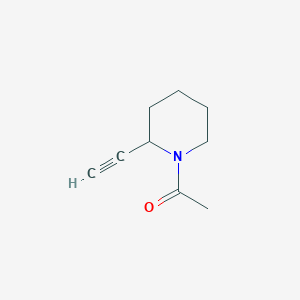
1-(2-Ethynylpiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethynylpiperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the piperidine family and is widely used as a building block for the synthesis of various compounds. The compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethynylpiperidin-1-yl)ethanone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition may lead to an increase in the levels of acetylcholine and butyrylcholine, which are neurotransmitters that play important roles in various physiological processes.
Efectos Bioquímicos Y Fisiológicos
1-(2-Ethynylpiperidin-1-yl)ethanone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are enzymes that play important roles in the nervous system. The compound has also been found to exhibit antiviral and anticancer activities, making it a promising candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-Ethynylpiperidin-1-yl)ethanone in lab experiments is its versatility. The compound can be easily synthesized and used as a building block for the synthesis of various compounds. It has also been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the field of medicinal chemistry.
One of the limitations of using 1-(2-Ethynylpiperidin-1-yl)ethanone in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. It is therefore important to use caution when handling the compound and to follow appropriate safety protocols.
Direcciones Futuras
There are several future directions for research involving 1-(2-Ethynylpiperidin-1-yl)ethanone. One area of interest is the development of new compounds with enhanced inhibitory activity against acetylcholinesterase and butyrylcholinesterase. Another area of interest is the development of new anticancer and antiviral drugs based on the structure of 1-(2-Ethynylpiperidin-1-yl)ethanone. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 1-(2-Ethynylpiperidin-1-yl)ethanone involves the reaction of 2-bromo-1-phenylethanone with ethynylpiperidine in the presence of a palladium catalyst. The reaction is carried out under controlled conditions and yields the desired product in good yield and purity.
Aplicaciones Científicas De Investigación
1-(2-Ethynylpiperidin-1-yl)ethanone has been extensively used in scientific research for the synthesis of various compounds. It has been used as a building block for the synthesis of potent inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase. The compound has also been used as a precursor for the synthesis of compounds with potential anticancer and antiviral activities.
Propiedades
IUPAC Name |
1-(2-ethynylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-9-6-4-5-7-10(9)8(2)11/h1,9H,4-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJWFTSLKATWSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine,1-acetyl-2-ethynyl- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-](/img/structure/B159306.png)
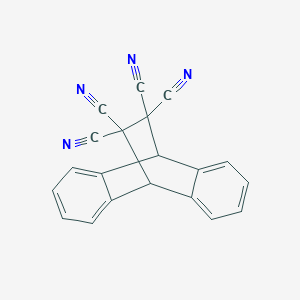
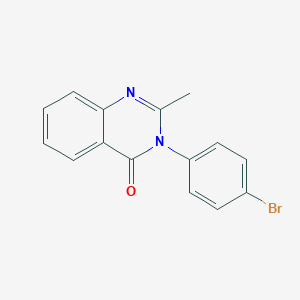
![3-[(4-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B159314.png)
